3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester
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Overview
Description
3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester is a complex organic compound with a unique structure that includes a pyridine ring, a sulfonic acid group, an amino group, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-6-phenylpyridine with phenylsulfonyl chloride under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonic acid group can be reduced to a sulfonamide.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the sulfonic acid group can produce sulfonamides .
Scientific Research Applications
3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonic acid, 2-amino-6-phenyl-, phenyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: Similar structure but with additional cyano groups.
2-Amino-6-phenylpyridine: Lacks the sulfonic acid and ester groups.
Phenylsulfonyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
Its structure allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in research and industry .
Properties
CAS No. |
646053-36-3 |
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Molecular Formula |
C17H14N2O3S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
phenyl 2-amino-6-phenylpyridine-3-sulfonate |
InChI |
InChI=1S/C17H14N2O3S/c18-17-16(23(20,21)22-14-9-5-2-6-10-14)12-11-15(19-17)13-7-3-1-4-8-13/h1-12H,(H2,18,19) |
InChI Key |
ZUJINKSXBACOCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)S(=O)(=O)OC3=CC=CC=C3)N |
Origin of Product |
United States |
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